1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one
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Overview
Description
1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one is an organic compound that belongs to the class of enaminones. Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a dimethylamino group, a methylphenoxy group, and a pentenone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one typically involves the reaction of 4-methylphenol with 1-bromo-3-pentanone in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-4-(4-chlorophenoxy)-1-penten-3-one
- 1-(Dimethylamino)-4-(4-fluorophenoxy)-1-penten-3-one
- 1-(Dimethylamino)-4-(4-bromophenoxy)-1-penten-3-one
Uniqueness
1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties compared to its halogenated analogs. The methyl group enhances the compound’s lipophilicity and may influence its reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-(dimethylamino)-4-(4-methylphenoxy)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-13(8-6-11)17-12(2)14(16)9-10-15(3)4/h5-10,12H,1-4H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRORLRLNDTXLH-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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